2-Chloro-6-formyl-3-nitrobenzoic acid

Purity specification Quality control Procurement

Researchers requiring sequential derivatization of a single aromatic core face time-consuming protecting group strategies. This compound provides three orthogonal reactive handles (Cl, NO₂, CHO), enabling Pd cross-coupling, nitro reduction, and aldehyde condensation without intermediate protection. • Ortho CHO/COOH enables direct phthalide/isoindolinone cyclization • Pre-installed Cl eliminates halogenation step for SAR library synthesis • 95% purity with batch-specific NMR, HPLC, GC documentation

Molecular Formula C8H4ClNO5
Molecular Weight 229.57 g/mol
Cat. No. B13257556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-formyl-3-nitrobenzoic acid
Molecular FormulaC8H4ClNO5
Molecular Weight229.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)C(=O)O)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H4ClNO5/c9-7-5(10(14)15)2-1-4(3-11)6(7)8(12)13/h1-3H,(H,12,13)
InChIKeyRBSWLICQKXDMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-formyl-3-nitrobenzoic Acid (CAS 2059966-29-7) — Verified Sourcing Specifications and Baseline Characteristics for Procurement Evaluation


2-Chloro-6-formyl-3-nitrobenzoic acid (C₈H₄ClNO₅, molecular weight 229.57) is a polysubstituted aromatic carboxylic acid featuring four distinct functional groups on a benzoic acid framework: a carboxyl group (-COOH) at position 1, a chloro substituent at position 2, a nitro group at position 3, and a formyl (aldehyde) group at position 6 . The compound is commercially available with a standard purity specification of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports provided by suppliers . This compound serves as a multifunctional aromatic building block in organic synthesis, with its unique ortho-relationship between the aldehyde and carboxyl functionalities enabling specific cyclization pathways not accessible with other regioisomers.

Verified purity specification 95% purity with batch-specific NMR, HPLC, and GC documentation supports reproducible procurement.
Ortho-carboxyl/formyl architecture Unique C1–C6 adjacency enables direct cyclization to phthalide and isoindolinone scaffolds.
Three orthogonal reactive sites Chloro (C2), nitro (C3), and formyl (C6) groups allow sequential functionalization without protecting-group manipulation.

Why 2-Chloro-6-formyl-3-nitrobenzoic Acid Cannot Be Substituted by Generic Nitrobenzoic Acid Analogs: Regiochemical Constraints and Orthogonal Functional Group Reactivity


Substitution of 2-chloro-6-formyl-3-nitrobenzoic acid with generic nitrobenzoic acid derivatives is precluded by two critical factors: (1) the unique ortho-positioning of the formyl (C6) and carboxyl (C1) groups creates a reactive scaffold that spontaneously undergoes cyclization to form lactones or lactams under mild conditions—a transformation inaccessible to regioisomers such as 2-chloro-3-nitrobenzoic acid or 2-formyl-3-nitrobenzoic acid where these groups are not ortho to each other; (2) the simultaneous presence of chloro (C2), nitro (C3), and aldehyde (C6) substituents provides three orthogonal reactive sites for sequential functionalization . In contrast, simpler analogs like 2-chloro-3-nitrobenzoic acid lack the aldehyde handle entirely, while 2-formyl-6-nitrobenzoic acid lacks the chloro substitution necessary for cross-coupling applications [1]. This specific substitution pattern dictates both the compound's synthetic utility and its reaction trajectory, making substitution with regioisomers or functionally incomplete analogs chemically unviable in applications requiring this precise scaffold architecture .

Regioisomer mismatch: ortho vs. meta positioning
Analogs with meta carboxyl-formyl relationships (e.g., 2-chloro-5-formyl-4-nitrobenzoic acid) may not support the same intramolecular cyclization to lactone or lactam products.
Functional group deficit limits derivatization
Simpler nitrobenzoic acid derivatives lacking the aldehyde or chloro handle reduce orthogonal reactive sites from three to two, restricting scaffold diversification pathways.

Quantitative Evidence Guide for 2-Chloro-6-formyl-3-nitrobenzoic Acid: Differentiated Sourcing Specifications and Comparative Reactivity Analysis


Commercially Verified Purity Specification and Batch-Level Analytical Documentation

2-Chloro-6-formyl-3-nitrobenzoic acid is commercially supplied with a documented standard purity of 95%, with vendors providing batch-specific analytical reports including NMR, HPLC, and GC data for procurement verification . This represents a fully characterized and documented commercial product versus custom-synthesis-only analogs such as 2-chloro-6-formylbenzoic acid (CAS 20771-97-5) which lack consistent multi-batch analytical documentation [1].

Purity & QC
Specification review
95% purity; NMR, HPLC, GC batch reports
Supports verifiable procurement and experimental reproducibility
Compared to undocumented analog 2-chloro-6-formylbenzoic acid
Purity specification Quality control Procurement

Functional Group Complement: Three Orthogonal Reactive Sites Enabling Sequential Derivatization

2-Chloro-6-formyl-3-nitrobenzoic acid contains three chemically distinct and orthogonally reactive functional groups—chloro (C2, amenable to cross-coupling), nitro (C3, reducible to amine), and formyl (C6, aldehyde reactivity)—attached to a carboxylic acid core . In contrast, 2-chloro-3-nitrobenzoic acid contains only two reactive handles (chloro and nitro), lacking the aldehyde functionality entirely, thereby reducing potential derivatization pathways from three to two distinct orthogonal modifications [1].

Orthogonal handles
Class-level
3 vs. 2 reactive groups
Enables sequential derivatization with Cl, NO₂, and CHO sites
2-chloro-3-nitrobenzoic acid lacks aldehyde handle
Multifunctional building block Sequential synthesis Scaffold diversification

Ortho-Carboxyl/Formyl Positioning for Intramolecular Cyclization Chemistry

The ortho-relationship between the C1 carboxyl and C6 formyl groups in 2-chloro-6-formyl-3-nitrobenzoic acid establishes a scaffold capable of intramolecular cyclization to form lactone (phthalide) or lactam derivatives . Regioisomers lacking this ortho-relationship—such as 2-chloro-5-formyl-4-nitrobenzoic acid (formyl at C5, carboxyl at C1, meta relationship) or 2-formyl-6-nitrobenzoic acid—cannot undergo this same cyclization chemistry under equivalent conditions . The ortho-positioning has been demonstrated in structurally related compounds like 3-chloro-2-formylbenzoic acid to yield enantiomerically enriched acylated 3-hydroxyphthalides when reacted with chiral catalysts and hydrogen-bond donors .

Ortho-cyclization
Class-level
Ortho C1–C6 adjacency
Permits direct phthalide/lactam formation
Meta regioisomers may not support cyclization
Heterocyclic synthesis Cyclization Phthalide formation

Chloro Substituent as Cross-Coupling Handle: Comparison with Chloro-Deficient Analogs

The C2 chloro substituent in 2-chloro-6-formyl-3-nitrobenzoic acid provides a site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), enabling carbon-carbon and carbon-heteroatom bond formation for scaffold elaboration . In contrast, 2-formyl-3-nitrobenzoic acid (CAS 28163-00-8), which retains the nitro and formyl functionalities but lacks the chloro substituent, cannot undergo these same cross-coupling transformations without prior halogenation . This eliminates an entire class of derivatization reactions from the synthetic repertoire when the chloro-deficient analog is selected.

Cross-coupling handle
Class-level
Pre-installed C2 chloro
Eliminates prior halogenation step for Pd-catalyzed couplings
2-Formyl-3-nitrobenzoic acid lacks halogen handle
Cross-coupling Palladium catalysis Aryl chloride

Optimal Application Scenarios for 2-Chloro-6-formyl-3-nitrobenzoic Acid in Research and Industrial Settings Based on Verified Differentiation Evidence


Sequential Functionalization in Medicinal Chemistry Scaffold Diversification

2-Chloro-6-formyl-3-nitrobenzoic acid is optimally deployed in medicinal chemistry programs requiring sequential derivatization of a single aromatic core. With three orthogonally reactive functional groups (chloro, nitro, and formyl) , this compound enables efficient generation of structurally diverse compound libraries without intermediate protecting group manipulations. The pre-installed chloro substituent permits initial palladium-catalyzed cross-coupling, the nitro group can be subsequently reduced to an amine for amide coupling or heterocycle formation, and the formyl group remains available for reductive amination or condensation reactions—a sequential workflow that compounds with only two reactive handles cannot support [1].

Synthesis of Phthalide and Isoindolinone Heterocyclic Scaffolds via Ortho-Cyclization

The ortho-relationship between the C1 carboxyl and C6 formyl groups establishes 2-chloro-6-formyl-3-nitrobenzoic acid as a direct precursor to phthalide (lactone) and isoindolinone (lactam) heterocyclic scaffolds . These privileged structures appear in numerous bioactive compounds including anti-inflammatory agents, kinase inhibitors, and natural product analogs. Under mild cyclization conditions—potentially employing chiral catalysts and hydrogen-bond donors as demonstrated in structurally related ortho-formyl benzoic acid systems—this compound can yield enantiomerically enriched products . Regioisomers such as 2-chloro-5-formyl-4-nitrobenzoic acid (meta-carboxyl/formyl relationship) cannot undergo this same direct cyclization chemistry [1].

Cross-Coupling-Ready Building Block in Parallel Synthesis Workflows

The pre-installed chloro substituent at C2 makes 2-chloro-6-formyl-3-nitrobenzoic acid immediately suitable for parallel synthesis workflows employing palladium-catalyzed cross-coupling reactions . This eliminates the halogenation step required when using chloro-deficient analogs such as 2-formyl-3-nitrobenzoic acid [1]. The combination of cross-coupling capability with retained nitro and formyl functionality supports efficient array synthesis for structure-activity relationship (SAR) studies, enabling rapid exploration of chemical space around this scaffold.

Procurement with Verifiable Quality Specifications for Regulated Research Environments

In GLP (Good Laboratory Practice) or regulated research environments requiring traceable analytical documentation, 2-chloro-6-formyl-3-nitrobenzoic acid provides a documented 95% purity specification with vendor-supplied batch-specific NMR, HPLC, and GC analytical reports . This level of documentation supports regulatory compliance and experimental reproducibility in a manner that custom-synthesis-only or poorly documented analogs—such as 2-chloro-6-formylbenzoic acid without standardized purity documentation—cannot reliably provide [1]. Procurement decisions in regulated settings should prioritize compounds with this level of analytical verification.

Application
Selection Property
Validation Focus
Sequential scaffold diversification
Three orthogonal reactive groups (Cl, NO₂, CHO)
Derivatization pathway compatibility and intermediate stability
Phthalide/isoindolinone synthesis
Ortho-carboxyl/formyl positioning
Cyclization yield and enantiopurity with chiral catalysts
Parallel synthesis (Suzuki, Buchwald)
Pre-installed aryl chloride at C2
Cross-coupling efficiency without additional halogenation
Regulated research procurement
Documented 95% purity with multi-method QC
Batch-to-batch analytical reproducibility and traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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